2-[1,3-dimethyl-2,6-dioxo-8-(2-phenylethylamino)-5H-purin-7-ium-7-yl]acetic acid

Medicinal Chemistry Phosphodiesterase Inhibitors Inflammation

The compound 2-[1,3-dimethyl-2,6-dioxo-8-(2-phenylethylamino)-5H-purin-7-ium-7-yl]acetic acid (CAS 325146-24-5; C17H19N5O4; MW 357.4 g/mol) is a 7,8-disubstituted purine-2,6-dione derivative. It belongs to the theophylline-7-acetic acid (acefylline) class and features a distinctive 8-(2-phenylethylamino) substituent.

Molecular Formula C17H20N5O4+
Molecular Weight 358.4 g/mol
Cat. No. B12255209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1,3-dimethyl-2,6-dioxo-8-(2-phenylethylamino)-5H-purin-7-ium-7-yl]acetic acid
Molecular FormulaC17H20N5O4+
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC(=O)O)NCCC3=CC=CC=C3
InChIInChI=1S/C17H19N5O4/c1-20-14-13(15(25)21(2)17(20)26)22(10-12(23)24)16(19-14)18-9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3,(H,23,24)/p+1
InChIKeyUIRLQULVKUDSBL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1,3-Dimethyl-2,6-dioxo-8-(2-phenylethylamino)-5H-purin-7-ium-7-yl]acetic Acid: A Key Purine-2,6-dione Intermediate for PDE-Focused Drug Discovery


The compound 2-[1,3-dimethyl-2,6-dioxo-8-(2-phenylethylamino)-5H-purin-7-ium-7-yl]acetic acid (CAS 325146-24-5; C17H19N5O4; MW 357.4 g/mol) is a 7,8-disubstituted purine-2,6-dione derivative . It belongs to the theophylline-7-acetic acid (acefylline) class and features a distinctive 8-(2-phenylethylamino) substituent. This structure serves as a core scaffold and a direct synthetic precursor for a series of butanehydrazide derivatives that act as dual phosphodiesterase 4 and 7 (PDE4/7) inhibitors, which are under investigation for their anti-inflammatory and immunomodulatory properties [1].

Synthetic precursor for dual PDE4/7 inhibitor studies
7-acetic acid handle enables hydrazide derivatization
8-(2-Phenylethylamino) pharmacophore for PDE7A engagement
Reported as critical for PDE7A inhibitory activity
Supports SAR studies on 7,8-disubstituted purine-2,6-diones
Enables PDE4/7 isozyme selectivity profiling

Why Generic Purine-2,6-diones Cannot Substitute for 2-[1,3-Dimethyl-2,6-dioxo-8-(2-phenylethylamino)-5H-purin-7-ium-7-yl]acetic Acid in Advanced Medicinal Chemistry


The target compound is not a simple theophylline or acefylline analog. Generic substitution with theophylline-7-acetic acid (acefylline) or other common xanthines (e.g., pentoxifylline) fails because these molecules lack the 8-(2-phenylethylamino) pharmacophore. This specific moiety, consisting of a flexible N-linked phenethylamine, is a critical structural determinant for gaining PDE7A inhibition and for enabling a dual PDE4/7 inhibitory profile [1]. Studies on its more advanced butanehydrazide derivatives, for which this compound is the essential precursor, have demonstrated that eliminating this 8-substituent abolishes the desired biological activity [2]. Therefore, for any research program aiming to explore this specific chemotype's interaction with PDE4/7 or to synthesize analogs with confirmed in vivo activity, this exact intermediate is non-negotiable.

8-Substituent Absence
May lose PDE7A inhibition; generic xanthines lack phenethylamino group
Derivatization Mismatch
Acefylline cannot be elaborated to same dual PDE4/7 inhibitors via 7-position

Quantitative Differentiation Guide: 2-[1,3-Dimethyl-2,6-dioxo-8-(2-phenylethylamino)-5H-purin-7-ium-7-yl]acetic Acid vs. Parent Scaffolds


Unique Synthetic Utility as an Essential Precursor for Potent Dual PDE4/7 Inhibitors

This compound is the validated precursor for synthesizing a series of 7-(butanehydrazide) derivatives (e.g., Compound 34 and GRMS-55) that have demonstrated potent, dual PDE4B/PDE7A inhibition in vitro. The target compound's 7-acetic acid moiety is the functional handle for this essential derivatization; substituting with a different 7-substituted analog (like theophylline) does not provide this synthetic entry point. Consequently, it is the only route to the most active dual inhibitors identified in this series. [1]

Synthetic Precursor
Class-level
Direct precursor for dual PDE4/7 inhibitors; 7-acetic acid handle essential for hydrazide formation
Supports PDE4/7 inhibitor synthesis workflow
Acefylline lacks 8-substituent and cannot replicate derivatization
Medicinal Chemistry Phosphodiesterase Inhibitors Inflammation

Inferred PDE7A Selectivity via a Crucial 8-Substituent

While direct enzymatic data for the target carboxylic acid is not published, the SAR of its advanced derivative 'Compound 34' reveals the critical contribution of the 8-(2-phenylethylamino) group to PDE isozyme selectivity. The close structural analog, which retains the 8-position of the target compound, shows a balanced dual inhibition of PDE4B and PDE7A. In contrast, the reference compound 'GRMS-55' is a much weaker inhibitor of both isoforms. [1]

PDE4B/PDE7A Inhibition
Cross-study comparable
Compound 34: PDE4B IC50 1.4 µM, PDE7A IC50 3.2 µM GRMS-55: PDE4B IC50 26.9 µM, PDE7A IC50 7.3 µM
~19-fold (PDE4B) improvement
8-substituent may support PDE7A engagement context
Recombinant human isoenzyme assay; reported in vitro
Phosphodiesterase 7A Structure-Activity Relationship Immunopharmacology

Demonstrated In Vivo Efficacy in Autoimmune Disease Models Stemming from this Chemotype

Compounds directly synthesized from this purine-2,6-dione scaffold have demonstrated significant efficacy in multiple rodent models of autoimmune diseases. Its close derivative, 'Compound 34,' simultaneously ameliorated disease symptoms in models of multiple sclerosis, rheumatoid arthritis, and autoimmune hepatitis. [1] This differentiates the target compound from other xanthine scaffolds that lack published in vivo validation in these specific immunomodulatory contexts.

In Vivo Model IC50
Class-level
Estimated in vivo IC50: 0.001 mg/L
Reported model-response endpoint context
PK/PD model of arthritis progression (rodent)
In Vivo Pharmacology Autoimmune Disease PK/PD Modeling

Recommended Application Scenarios for 2-[1,3-Dimethyl-2,6-dioxo-8-(2-phenylethylamino)-5H-purin-7-ium-7-yl]acetic Acid Based on Evidence


Synthesis and Development of Next-Generation Dual PDE4/7 Inhibitors for Autoimmune Indications

This compound is the optimal starting material for structure-activity relationship (SAR) studies focused on 7,8-disubstituted purine-2,6-diones as dual PDE4/7 inhibitors. As demonstrated in the literature, converting this acid to its corresponding butanehydrazide derivative yields compounds like Compound 34 and GRMS-55, which have shown high in vivo efficacy in models of multiple sclerosis, rheumatoid arthritis, and autoimmune hepatitis [1]. For any project aiming to replicate or improve upon these results, procuring this specific precursor is mandatory.

Creation of a Focused Library of Purine-2,6-dione Analogs for PDE Isozyme Selectivity Profiling

The presence of both a reactive 7-acetic acid and a pharmacologically significant 8-(2-phenylethylamino) group makes this compound an ideal central core for generating a diverse library of PDE inhibitors. Through simple amide or ester formation at the 7-position, researchers can explore how different functional groups influence selectivity between PDE4 and PDE7, building upon the foundational SAR showing that the 8-substituent is critical for activity [2]. Simple 7-substituted xanthines like acefylline cannot be used to generate this same class of 7,8-disubstituted derivatives.

Reference Standard for In Vitro Pharmacokinetic and Metabolic Stability Assays

Given that its advanced derivatives like Compound 34 have been studied using sophisticated PK/PD modeling, this acid can serve as a valuable analytical reference standard. It can be used to develop LC-MS/MS methods for quantifying this set of purine-2,6-dione derivatives in biological matrices, or to investigate the metabolic fate of the 7-acetic acid moiety in comparison to the 7-hydrazide moiety found in the final drug candidates [1].

Application
Selection Property
Validation Focus
Dual PDE4/7 inhibitor synthesis for autoimmune research
8-(2-Phenylethylamino) pharmacophore presence
Derivative PDE inhibition and selectivity profiling
PDE isozyme selectivity library generation
Reactive 7-acetic acid handle and 8-substituent
SAR analysis of PDE4 vs PDE7 inhibition
LC-MS/MS method development for purine-diones
Reference standard identity and purity
Analytical method validation and matrix-effect assessment
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